molecular formula C16H11NO2 B15424480 4-Cyanophenyl 3-phenylprop-2-enoate CAS No. 111864-03-0

4-Cyanophenyl 3-phenylprop-2-enoate

Cat. No.: B15424480
CAS No.: 111864-03-0
M. Wt: 249.26 g/mol
InChI Key: KJXUANVZMHTJEO-UHFFFAOYSA-N
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Description

Significance of Cinnamic Acid Ester Scaffolds in Organic Chemistry Research

Cinnamic acid and its derivatives are a well-established class of compounds in organic chemistry, valued for their versatile chemical reactivity and presence in natural products. researchgate.netnih.gov Cinnamic acid, or 3-phenyl-2-propenoic acid, features a phenyl group attached to an acrylic acid, existing in both cis and trans configurations, with the trans isomer being the most common and stable. researchgate.netnih.gov

The cinnamic acid scaffold is a frequent target for chemical modification, particularly through esterification, which involves reacting the carboxylic acid with an alcohol. nih.gov These esters, known as cinnamates, are widely used as substrates in a variety of important organic reactions. mdpi.com Their carbon-carbon double bond is amenable to transformations such as asymmetric dihydroxylation, epoxidation, aziridination, and aminohydroxylation, providing pathways to complex molecular structures. mdpi.com Furthermore, cinnamic acid and its ester derivatives have demonstrated a range of biological activities, including antibacterial, antifungal, antioxidant, and anti-inflammatory properties, making them a foundational structure in medicinal chemistry research. researchgate.netmdpi.com

Role of 4-Cyanophenyl Moieties in Functional Molecular Design

The 4-cyanophenyl group, a benzene (B151609) ring substituted with a nitrile (-C≡N) group at the para position, is a crucial building block in the design of functional molecules. The cyano group is strongly electron-withdrawing, which significantly alters the electronic landscape of the phenyl ring and any molecule it is attached to. This property is exploited in various areas of chemical science.

In the context of materials science, the incorporation of cyanophenyl groups can influence the photophysical properties of molecules, such as their absorption and fluorescence spectra. acs.org Their ability to participate in π-stacking and dipole-dipole interactions also makes them useful in the design of liquid crystals and other organized molecular assemblies. Furthermore, the nitrile group offers a site for further chemical transformation, allowing for the synthesis of more complex structures. acs.org In medicinal chemistry, the cyano group can act as a key pharmacophore, participating in hydrogen bonding or other interactions with biological targets.

Overview of Research Trajectories for Esters Combining Phenylprop-2-enoate and Cyanophenyl Structures

The combination of a phenylprop-2-enoate backbone with a cyanophenyl moiety creates a molecule with distinct characteristics derived from both parts. Research into such compounds generally follows trajectories aimed at exploring new materials or potential therapeutic agents. The electron-withdrawing cyano group enhances the electrophilicity of the α,β-unsaturated system of the cinnamate (B1238496) core, potentially increasing its reactivity in reactions like Michael additions and cycloadditions.

Studies on related molecules provide insight into the research directions for these structures. For instance, investigations into helicene-containing nanographenes have utilized 4-cyanophenyl groups to tune the electronic and photophysical properties of large aromatic systems. acs.org The introduction of the cyano substituent can cause slight red-shifts in absorption spectra, indicating an extension of the π-conjugated system. acs.org Similarly, other esters of cinnamic acid, such as 4-nitrophenyl (2E)-3-phenylprop-2-enoate, which features a different electron-withdrawing group, are studied for their chemical properties and potential applications. nih.gov The research trajectory for 4-cyanophenyl 3-phenylprop-2-enoate (B8295013) is thus positioned at the intersection of materials science, focusing on its electronic and optical properties, and synthetic chemistry, where it serves as a reactive intermediate.

Academic Relevance and Research Gaps for 4-Cyanophenyl 3-phenylprop-2-enoate

The academic relevance of this compound stems from its unique hybrid structure. It combines the well-documented cinnamate scaffold, known for its synthetic versatility and biological relevance, with the electronically active 4-cyanophenyl group, a key component in functional materials. researchgate.netmdpi.comacs.org This specific combination makes it a compelling target for synthesis and property evaluation.

However, a notable research gap exists in the scientific literature. While the parent structures—cinnamic acid and 4-cyanophenol—are extensively studied, and many other cinnamate esters have been synthesized and characterized, this compound itself has received limited specific attention in peer-reviewed studies. Much of the available information is confined to chemical databases and supplier catalogs, which list its basic properties but lack in-depth investigation into its reactivity, material properties, or biological activity. This gap presents an opportunity for future research to fully characterize the compound, explore its potential in materials science (e.g., as a component in polymers or nonlinear optical materials), and investigate its activity in biological systems, building upon the known properties of the cinnamate family.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111864-03-0

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

(4-cyanophenyl) 3-phenylprop-2-enoate

InChI

InChI=1S/C16H11NO2/c17-12-14-6-9-15(10-7-14)19-16(18)11-8-13-4-2-1-3-5-13/h1-11H

InChI Key

KJXUANVZMHTJEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 4 Cyanophenyl 3 Phenylprop 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Cyanophenyl 3-phenylprop-2-enoate (B8295013), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provides unambiguous evidence for its constitution and stereochemistry.

¹H NMR and ¹³C NMR for Structural Elucidation and Stereochemistry (e.g., E/Z Isomerism)

The ¹H NMR spectrum of 4-Cyanophenyl 3-phenylprop-2-enoate is characterized by distinct signals corresponding to the protons of the phenyl, vinyl, and cyanophenyl groups. The stereochemistry of the alkene is readily determined by the coupling constant between the two vinylic protons. A large coupling constant (J), typically around 16.0 Hz, is indicative of a trans or E-configuration, which is the expected geometry for this compound. The aromatic region of the spectrum is complex, showing signals for the monosubstituted phenyl ring and the 1,4-disubstituted cyanophenyl ring.

The ¹³C NMR spectrum complements the ¹H NMR data, showing signals for all 16 carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. Key signals include the carbonyl carbon of the ester, the nitrile carbon, and the carbons of the two aromatic rings and the vinyl group. Data from related cinnamate (B1238496) esters and cyanophenyl compounds are used to predict the chemical shifts. rsc.orgrsc.orgrsc.orgrsc.org

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-α ~6.60 d ~16.0
H-β ~7.85 d ~16.0
Phenyl H (ortho) ~7.60 m
Phenyl H (meta, para) ~7.42 m
Cyanophenyl H (H-2', H-6') ~7.35 d ~8.5

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~165.0
C-α ~117.0
C-β ~147.0
Phenyl C-1 ~134.0
Phenyl C-2, C-6 ~128.5
Phenyl C-3, C-5 ~129.1
Phenyl C-4 ~131.0
Cyanophenyl C-1' ~154.0
Cyanophenyl C-2', C-6' ~122.5
Cyanophenyl C-3', C-5' ~133.0
Cyanophenyl C-4' ~110.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Assignment

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For this compound, a strong cross-peak would be observed between the α- and β-vinylic protons, confirming their direct coupling. Correlations would also be seen among the protons of the phenyl ring and separately among the protons of the cyanophenyl ring. sapub.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal to which it is attached. This technique allows for the unambiguous assignment of the protonated carbons in the molecule, such as the vinylic and aromatic CH groups. sapub.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly powerful for identifying quaternary carbons (which are not seen in HSQC) and for connecting different structural fragments. Key expected HMBC correlations for this compound would include:

A correlation from the β-proton (H-β) to the carbonyl carbon (C=O), confirming the α,β-unsaturated ester system.

Correlations from the protons on the cyanophenyl ring (H-2'/H-6') to the ester carbonyl carbon (C=O), confirming the ester linkage to the cyanophenol moiety.

Correlations from the vinylic protons to the carbons of the phenyl ring, and from the cyanophenyl protons to the nitrile carbon (C≡N).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule, which in turn allows for the confirmation of its elemental composition and molecular formula. For this compound, the molecular formula is C₁₆H₁₁NO₂.

The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a very low mass error (typically <5 ppm) confirming the formula.

Predicted HRMS Data

Ion Calculated m/z
[C₁₆H₁₁NO₂ + H]⁺ 250.0863

The fragmentation pattern in the mass spectrum would also provide structural information. Expected fragmentation would involve the cleavage of the ester bond, leading to fragments corresponding to the 4-cyanophenoxy radical (m/z 119) and the cinnamoyl cation (m/z 131).

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum is used to identify the characteristic vibrations of the functional groups within the molecule. The key absorptions are due to stretching and bending modes.

Predicted FT-IR Data

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
C≡N (Nitrile) Stretch ~2230
C=O (Ester) Stretch ~1735
C=C (Alkene) Stretch ~1640
C=C (Aromatic) Stretch ~1600, ~1500

The strong absorption band for the ester carbonyl (C=O) and the sharp, intense band for the nitrile (C≡N) would be prominent features in the spectrum, providing clear evidence for these functional groups.

Raman Spectroscopy for Conjugated Systems and Molecular Vibrations

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar, symmetric vibrations. np-mrd.org For this compound, which possesses an extended conjugated π-system, Raman spectroscopy is highly informative.

Strong signals would be expected for the symmetric stretching vibrations of the aromatic rings and the C=C double bond of the propenoate linker. The C≡N triple bond stretch is also typically strong in Raman spectra. These symmetric vibrations, which may be weak in the IR spectrum, are often prominent in the Raman spectrum, providing a more complete picture of the molecule's vibrational modes. np-mrd.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, provides critical insights into the electronic structure and excited-state properties of molecules like this compound.

UV-Vis Spectroscopy for Chromophore Characterization and Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by strong absorptions arising from π-π* electronic transitions within its conjugated system. This system comprises the phenyl ring, the propenoate group (cinnamate core), and the cyanophenyl moiety. The principal chromophore is the entire conjugated backbone.

Key electronic transitions would include:

A high-energy π-π transition* associated with the phenyl ring.

A lower-energy π-π transition* corresponding to the extended conjugation of the cinnamoyl group. The presence of the electron-withdrawing cyano group on the phenyl ester is likely to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted phenyl cinnamate, as it can participate in intramolecular charge transfer (ICT) upon excitation.

For a comprehensive analysis, the UV-Vis spectrum would be recorded in various solvents of differing polarities. This solvatochromism study would help to elucidate the nature of the excited state; a significant shift in λmax with increasing solvent polarity would suggest a more polar excited state, characteristic of an ICT transition.

A hypothetical data table for the UV-Vis absorption of this compound in a non-polar solvent like cyclohexane (B81311) might look as follows:

Solventλmax (nm)Molar Absorptivity (ε, M-1cm-1)Transition
Cyclohexane~280-320~15,000-25,000π-π* (Cinnamoyl)
~220-250~10,000-15,000π-π* (Phenyl)

Note: The values presented are hypothetical and based on typical data for similar aromatic esters.

Photoluminescence Studies

Photoluminescence (fluorescence and phosphorescence) spectroscopy reveals information about the de-excitation pathways of the molecule from its excited electronic states. For this compound, fluorescence would be the most likely form of emission at room temperature.

The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The emission maximum (λem) and the fluorescence quantum yield (Φf) are key parameters. The quantum yield, which is the ratio of photons emitted to photons absorbed, provides a measure of the efficiency of the fluorescence process. A low quantum yield would suggest that non-radiative decay pathways, such as internal conversion or intersystem crossing to the triplet state, are dominant.

The presence of the cyano group could influence the fluorescence properties. While it extends conjugation, which can enhance fluorescence, it can also promote non-radiative decay pathways in some systems.

A hypothetical data table for the photoluminescence of this compound might be:

SolventExcitation λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φf)
Dichloromethane (B109758)~310~350-400~40-90~0.1-0.3

Note: The values presented are hypothetical.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this analysis would provide precise information on:

Crystal Packing: How the individual molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as π-π stacking between the aromatic rings, C-H···O, and C-H···N hydrogen bonds, which govern the supramolecular architecture. The cyano group, with its linear geometry and lone pair, can act as a hydrogen bond acceptor.

A successful crystallographic study would yield a set of crystallographic parameters, which could be presented as follows:

ParameterValue
Chemical FormulaC17H11NO2
Formula Weight261.28
Crystal System(e.g., Monoclinic)
Space Group(e.g., P21/c)
a (Å)(Hypothetical Value)
b (Å)(Hypothetical Value)
c (Å)(Hypothetical Value)
α (°)90
β (°)(Hypothetical Value)
γ (°)90
Volume (Å3)(Hypothetical Value)
Z(e.g., 4)
Density (calculated) (g/cm3)(Hypothetical Value)

Note: The crystallographic data presented is hypothetical and serves as an example of the expected output.

Chiroptical Properties (if applicable for specific derivatives)

The parent molecule, this compound, is achiral and therefore would not exhibit chiroptical properties such as circular dichroism (CD) or circularly polarized luminescence (CPL).

However, if a chiral center were introduced into the molecule, for instance, by substitution on the propenoate backbone or by creating a derivative with atropisomerism, then chiroptical techniques would become relevant. In such a case, electronic circular dichroism (ECD) spectroscopy would be used to study the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. The sign and intensity of the Cotton effects in the ECD spectrum would be characteristic of the absolute configuration of the chiral derivative.

Reaction Mechanisms and Reactivity of 4 Cyanophenyl 3 Phenylprop 2 Enoate

Mechanistic Pathways of Ester Formation and Transesterification

The formation of 4-Cyanophenyl 3-phenylprop-2-enoate (B8295013) typically proceeds through standard esterification reactions. One common method is the reaction of 3-phenylprop-2-enoic acid (cinnamic acid) with 4-cyanophenol. This reaction is often facilitated by a catalyst, such as a strong acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and promoting nucleophilic attack by the hydroxyl group of 4-cyanophenol.

Alternatively, the ester can be synthesized via the reaction of the acid chloride of 3-phenylprop-2-enoic acid with 4-cyanophenol. This method is generally more reactive and may not require a catalyst, often proceeding in the presence of a base to neutralize the HCl byproduct.

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is also a relevant reaction for this compound. In the presence of an alcohol and a catalyst (acid or base), 4-Cyanophenyl 3-phenylprop-2-enoate can be converted to a different ester. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing one of the products.

Reactivity of the α,β-Unsaturated Ester System

The presence of a carbon-carbon double bond conjugated with the ester carbonyl group imparts unique reactivity to this compound. This α,β-unsaturated system is susceptible to a variety of addition reactions.

Conjugate Addition Reactions (e.g., Michael Addition)

The β-carbon of the α,β-unsaturated ester is electrophilic due to the electron-withdrawing effect of the conjugated ester group. This makes the compound a Michael acceptor, susceptible to conjugate addition (1,4-addition) by a wide range of nucleophiles, known as Michael donors. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org The reaction involves the addition of the nucleophile to the β-carbon, followed by protonation to yield the final product. masterorganicchemistry.comlibretexts.org

Common Michael donors include enolates, amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.com The Michael addition is a powerful tool for carbon-carbon bond formation and is widely used in organic synthesis. wikipedia.orgorganic-chemistry.org The general mechanism involves the formation of a resonance-stabilized enolate intermediate. youtube.com

Table 1: Examples of Michael Donors for Conjugate Addition Reactions

Michael DonorType of Nucleophile
Diethyl malonateStabilized Enolate
Amines (e.g., piperidine)Nitrogen Nucleophile
ThiophenolsSulfur Nucleophile
Lithium dialkylcupratesOrganometallic Reagent

The choice of nucleophile and reaction conditions can influence the outcome of the reaction, with some strong nucleophiles potentially favoring 1,2-addition to the carbonyl group. libretexts.org However, the delocalization of the positive charge to the β-carbon generally favors conjugate addition. masterorganicchemistry.com

Cycloaddition Reactions (e.g., [4+2] cycloadditions with cyanoalkenes)

The double bond in the α,β-unsaturated ester system can also participate in cycloaddition reactions. A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (the alkene). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this context, this compound acts as the dienophile. organic-chemistry.org

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgyoutube.com The ester group and the phenyl group in this compound influence the electronic properties of the double bond, making it a suitable dienophile for reactions with electron-rich dienes. organic-chemistry.org The reaction proceeds in a concerted fashion, leading to the formation of a six-membered ring with a high degree of stereospecificity. wikipedia.org

Furthermore, [2+2] cycloaddition reactions are also possible, particularly with electron-deficient alkenes or under photochemical conditions. beilstein-journals.orgnih.govmatilda.science These reactions lead to the formation of four-membered cyclobutane (B1203170) rings.

Hydrohalogenation and Related Addition Reactions

The double bond of the α,β-unsaturated ester can undergo addition reactions with hydrogen halides (HX). The regioselectivity of this reaction is influenced by both electronic and steric factors. The addition of a proton can occur at either the α or β carbon, leading to the formation of a carbocation intermediate. The subsequent attack of the halide ion will determine the final product.

The electron-withdrawing nature of the ester group deactivates the double bond towards electrophilic addition compared to a simple alkene. However, under appropriate conditions, the addition can proceed.

Influence of the 4-Cyanophenyl Group on Ester Reactivity

The 4-cyanophenyl group, attached to the ester oxygen, significantly influences the reactivity of the ester functionality. The cyano group (-CN) is a strong electron-withdrawing group due to both induction and resonance. nih.govlibretexts.org

This electron-withdrawing effect makes the 4-cyanophenoxy group a better leaving group compared to an unsubstituted phenoxy or an alkoxy group. youtube.com A good leaving group is one that can stabilize the negative charge it acquires upon departure. youtube.com The strong electron-withdrawing nature of the cyano group helps to delocalize and stabilize the negative charge on the phenoxide ion that is formed as a leaving group during nucleophilic acyl substitution reactions. libretexts.org

Consequently, this compound is more susceptible to nucleophilic attack at the carbonyl carbon compared to alkyl or unsubstituted phenyl esters. libretexts.org This enhanced reactivity is evident in reactions like hydrolysis and aminolysis. Studies on related systems, such as the nucleophilic substitution reactions of Y-substituted-phenyl cinnamates, have shown that electron-withdrawing substituents on the phenyl ring of the leaving group increase the reaction rate. researchgate.net The cyanide anion itself can also act as a leaving group in certain nucleophilic aromatic substitution reactions. nih.gov

Table 2: Effect of Substituents on the Leaving Group Ability in Esters

Leaving GroupElectronic Nature of SubstituentLeaving Group Ability
4-CyanophenoxyStrongly Electron-WithdrawingGood
PhenoxyNeutralModerate
4-MethoxyphenoxyElectron-DonatingPoor
AlkoxyElectron-DonatingPoor

Photochemical Reactions and Photo-isomerization

Cinnamic acid and its esters are well-known to undergo photochemical reactions, primarily E/Z (trans/cis) isomerization and [2+2] cycloaddition (dimerization). cdnsciencepub.comrsc.orgamerican.edu Upon irradiation with ultraviolet (UV) light, the π-bond of the α,β-unsaturated system can be excited, leading to the formation of an excited state. This excited state can then relax back to the ground state, but with a different geometry, resulting in the isomerization of the typically more stable E-isomer to the Z-isomer. cdnsciencepub.commdpi.com

The ratio of the E and Z isomers at the photostationary state depends on the wavelength of the irradiation and the solvent used. cdnsciencepub.com In some cases, the Z-isomer can be the major component at equilibrium. cdnsciencepub.com This photo-isomerization is a reversible process, and irradiation at a different wavelength can shift the equilibrium back towards the E-isomer. mdpi.com

Derivatization and Chemical Transformations

The derivatization of this compound can be systematically approached by targeting either the cinnamate (B1238496) portion or the cyano group. This allows for selective modifications to tailor the molecule's properties for various applications.

The cinnamate moiety possesses an α,β-unsaturated carbonyl system, which is a versatile platform for several addition and cycloaddition reactions. The electron-withdrawing nature of the ester and the phenyl ring influences the reactivity of the carbon-carbon double bond.

Cycloaddition Reactions:

The carbon-carbon double bond of the cinnamate group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes to form six-membered rings. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the dienophile, like the ester group in this case, generally facilitates these reactions. organic-chemistry.org However, the electronic and steric effects of the entire 4-cyanophenyl group can influence the reactivity and stereoselectivity of the cycloaddition. For instance, a study on a related compound, ethyl 2-cyano-3-phenylprop-2-enoate, indicated its unsuitability as a dienophile in a specific multi-step cycloaddition, suggesting that the substitution pattern can significantly impact reactivity. ru.nl

1,3-Dipolar Cycloadditions:

The double bond can also participate in 1,3-dipolar cycloadditions with 1,3-dipoles like nitrile oxides, azides, and diazomethane (B1218177) to yield five-membered heterocyclic rings. wikipedia.org These reactions are a valuable route to isoxazolines and pyrazolines. nih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.comnih.gov The reaction with nitrile oxides, for example, would produce isoxazoline (B3343090) derivatives. nih.govresearchgate.netmdpi.comnih.gov Similarly, reaction with diazomethane could potentially lead to pyrazoline derivatives.

Table 1: Potential Cycloaddition Reactions of the Cinnamate Moiety

Reaction TypeReagentPotential Product
Diels-Alder ([4+2] Cycloaddition)Conjugated Diene (e.g., Butadiene)Substituted Cyclohexene
1,3-Dipolar CycloadditionNitrile OxideIsoxazoline Derivative
1,3-Dipolar CycloadditionDiazomethanePyrazoline Derivative

Note: The specific outcomes and yields of these reactions with this compound would require experimental validation.

The cyano group (-C≡N) on the phenyl ring is a versatile functional group that can undergo various transformations to introduce new functionalities.

Hydrolysis:

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This reaction would transform this compound into 4-Carboxyphenyl 3-phenylprop-2-enoate.

Reduction:

The cyano group can be reduced to a primary amine (-CH₂NH₂). This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄). This would yield 4-(aminomethyl)phenyl 3-phenylprop-2-enoate.

[3+2] Cycloaddition to form Tetrazoles:

The nitrile group can undergo a [3+2] cycloaddition reaction with azides, most commonly sodium azide, often in the presence of a Lewis acid or a transition metal catalyst, to form a tetrazole ring. nih.govresearchgate.netorganic-chemistry.orggoogle.comorganic-chemistry.org This reaction would convert the cyano functionality into a 5-substituted-1H-tetrazole, a common bioisostere for a carboxylic acid group in medicinal chemistry. researchgate.net

Grignard Reaction:

Reaction of the nitrile with a Grignard reagent (R-MgX) followed by hydrolysis provides a ketone. masterorganicchemistry.comyoutube.comyoutube.com This would lead to the formation of a 4-acylphenyl 3-phenylprop-2-enoate derivative.

Table 2: Potential Reactions of the Cyano Group

Reaction TypeReagent(s)Potential Product
HydrolysisH₃O⁺ or OH⁻, H₂O4-Carboxyphenyl 3-phenylprop-2-enoate
ReductionLiAlH₄ then H₂O4-(Aminomethyl)phenyl 3-phenylprop-2-enoate
[3+2] CycloadditionNaN₃, Lewis Acid4-(1H-Tetrazol-5-yl)phenyl 3-phenylprop-2-enoate
Grignard Reaction1. R-MgX 2. H₃O⁺4-Acylphenyl 3-phenylprop-2-enoate

Note: The feasibility and specific conditions for these reactions on this compound would need to be determined experimentally.

Theoretical and Computational Chemistry Studies of 4 Cyanophenyl 3 Phenylprop 2 Enoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the fundamental characteristics of a molecule. These calculations provide a detailed picture of the electronic distribution and energy levels, which are crucial for predicting reactivity and spectroscopic behavior.

Electronic Structure, Molecular Orbitals (HOMO-LUMO analysis), and Energy Levels

The electronic structure of 4-Cyanophenyl 3-phenylprop-2-enoate (B8295013) is characterized by the interplay between the electron-withdrawing cyano group and the electron-donating phenylprop-2-enoate moiety. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's electronic transitions and reactivity.

The HOMO is typically localized on the more electron-rich parts of the molecule, which in this case would be the phenylprop-2-enoate group, particularly the phenyl ring and the C=C double bond. The LUMO, conversely, is expected to be centered on the electron-deficient regions, primarily the cyanophenyl ring due to the strong electron-withdrawing nature of the nitrile group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov For molecules with extended π-conjugation like 4-Cyanophenyl 3-phenylprop-2-enoate, the HOMO-LUMO gap is expected to be in a range that allows for electronic transitions in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. materialsciencejournal.org

Calculations for analogous chalcone (B49325) and cinnamate (B1238496) derivatives using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have shown that the HOMO-LUMO gap is sensitive to substituent effects. materialsciencejournal.orgnih.gov For this compound, the cyano group would significantly lower the LUMO energy, leading to a smaller energy gap compared to the unsubstituted phenylprop-2-enoate. This smaller energy gap suggests that the molecule could be a good candidate for applications in electronic materials.

Table 1: Predicted Quantum Chemical Parameters for this compound (Illustrative) Note: The following values are illustrative and based on typical results for structurally similar compounds calculated with DFT methods. Specific experimental or calculated values for this exact compound are not readily available in the searched literature.

ParameterPredicted Value (Illustrative)Significance
EHOMO~ -6.5 eVEnergy of the highest occupied molecular orbital; related to the ionization potential.
ELUMO~ -2.0 eVEnergy of the lowest unoccupied molecular orbital; related to the electron affinity.
HOMO-LUMO Gap (ΔE)~ 4.5 eVIndicates electronic transition energy, reactivity, and kinetic stability. nih.gov

Reactivity Prediction and Transition State Analysis

The electronic structure provides a basis for predicting the reactivity of this compound. The regions of high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack. The molecular electrostatic potential (MEP) map is another tool used to visualize the charge distribution and predict reactive sites. nih.gov For this molecule, the oxygen atoms of the ester group and the nitrogen atom of the cyano group would exhibit negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the phenyl rings and the α,β-unsaturated system would have regions of positive potential.

Transition state analysis, typically performed using methods like the synchronous transit-guided quasi-Newton (STQN) method within DFT, can be used to study reaction mechanisms involving this molecule. For instance, in a hydrolysis reaction, the calculations would model the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon of the ester, mapping the energy profile of the reaction and identifying the transition state structure and its energy barrier. Such studies are crucial for understanding the stability and degradation pathways of the compound.

Spectroscopic Property Simulations (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods can simulate various spectroscopic properties with a high degree of accuracy.

NMR Chemical Shifts: The simulation of 1H and 13C NMR spectra is often performed using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. materialsciencejournal.org The calculated chemical shifts are then compared to experimental data to confirm the molecular structure. For this compound, the aromatic protons would appear in the range of 7.0-8.5 ppm, with those on the cyanophenyl ring likely shifted downfield due to the deshielding effect of the cyano group. The vinylic protons of the prop-2-enoate moiety would also have distinct chemical shifts. The carbonyl carbon of the ester would be expected around 165-170 ppm in the 13C NMR spectrum.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. researchgate.net The calculations predict the electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths. For this compound, the main absorption band would be due to a π→π* transition involving the conjugated system spanning from the phenyl ring to the cyanophenyl ring. Based on studies of similar cinnamate derivatives, the λmax is expected to be in the UVA or UVB region. researchgate.net The presence of the cyano group would likely cause a red shift (bathochromic shift) compared to the unsubstituted analogue.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: These are predicted values based on computational studies of analogous compounds.

SpectroscopyParameterPredicted Value (Illustrative)
1H NMRChemical Shift (Ar-H)7.0 - 8.5 ppm
13C NMRChemical Shift (C=O)165 - 170 ppm
UV-Visλmax~300 - 320 nm

Molecular Modeling and Conformation Analysis

The three-dimensional structure and conformational flexibility of this compound are crucial for its properties. Molecular mechanics and DFT calculations are used to explore the potential energy surface and identify stable conformers. The molecule has several rotatable bonds, including those connecting the phenyl rings to the propenoate backbone and the ester linkage.

Conformational analysis would reveal the most stable arrangement of the molecule. It is likely that the most stable conformer is one where the phenyl rings are not perfectly coplanar to avoid steric hindrance, but still maintain a significant degree of conjugation. The planarity of the molecule is a key factor influencing its packing in the solid state and its electronic properties. Studies on similar molecules have shown that different conformers can coexist, and their relative energies determine their population at a given temperature. researchgate.net

Prediction of Self-Assembly Behavior and Intermolecular Interactions

The presence of both polar (cyano and ester groups) and non-polar (phenyl rings) moieties in this compound suggests a propensity for self-assembly. The prediction of this behavior involves analyzing the possible intermolecular interactions that can lead to ordered structures.

Key intermolecular interactions that would govern the self-assembly include:

π-π stacking: The aromatic phenyl rings can stack on top of each other, driven by van der Waals forces.

Dipole-dipole interactions: The polar cyano and ester groups will induce significant dipole moments, leading to electrostatic interactions that can direct the alignment of molecules.

C-H···O and C-H···N hydrogen bonds: Weak hydrogen bonds between the hydrogen atoms on the phenyl rings and the oxygen atoms of the ester or the nitrogen of the cyano group can play a significant role in stabilizing the crystal lattice.

Computational methods can model these interactions and predict the most stable crystal packing arrangements. The study of crystal structures of related cyanophenyl compounds often reveals layered or herringbone packing motifs. researchgate.net The balance of these interactions determines the final supramolecular architecture, which in turn influences the material's bulk properties.

Computational Assessment of Nonlinear Optical Properties

Molecules with extended π-conjugation and significant charge asymmetry, like this compound, are often investigated for their nonlinear optical (NLO) properties. The presence of the electron-donating phenylprop-2-enoate system and the electron-withdrawing cyanophenyl group creates a push-pull electronic character, which is a common design strategy for NLO materials.

Computational chemistry can predict the NLO response of a molecule by calculating its first hyperpolarizability (β). This is typically done using DFT or post-Hartree-Fock methods. A large value of β indicates a strong NLO response. For stilbene (B7821643) and chalcone derivatives with similar push-pull systems, theoretical studies have shown that the magnitude of β is highly dependent on the strength of the donor and acceptor groups and the length of the π-conjugated bridge. The this compound molecule, with its trans-stilbene-like core, is expected to exhibit a significant NLO response.

Studies on Polarizability and Diamagnetic Susceptibility in Mesophases

Theoretical and computational chemistry studies are pivotal in elucidating the molecular properties that govern the macroscopic behavior of liquid crystalline materials like this compound. Among these properties, molecular polarizability and diamagnetic susceptibility are fundamental in understanding the response of nematic mesophases to external electric and magnetic fields. While specific experimental data for this compound is not extensively documented in publicly accessible literature, the established theoretical frameworks for similar liquid crystals provide a robust basis for its characterization.

The investigation of polarizability in nematic liquid crystals is crucial as it directly relates to the material's refractive indices and birefringence, which are key parameters for optical applications. The mean polarizability (α) and the polarizability anisotropy (Δα) are typically calculated using computational methods. These calculations often involve geometry optimization of the molecular structure followed by the application of quantum chemical methods, such as Density Functional Theory (DFT), to determine the polarizability tensor. The components of this tensor are then used to calculate the average polarizability and the anisotropy. For a molecule with a rigid aromatic core rich in π-electrons, such as this compound, a high polarizability anisotropy is expected due to the significant difference in electron mobility along the long molecular axis compared to the transverse directions. mdpi.com

The relationship between the molecular polarizability and the macroscopic refractive indices (n_e and n_o) in the nematic phase can be described by various models, such as the Vuks and Neugebauer models. These models connect the microscopic molecular properties to the bulk optical properties of the material. tandfonline.com

Diamagnetic susceptibility (χ) and its anisotropy (Δχ) are measures of how a material responds to an applied magnetic field. In nematic liquid crystals, the anisotropy of diamagnetic susceptibility is responsible for the alignment of the director in a magnetic field. This property can also be estimated using computational methods, often by employing additivity rules based on the contributions of different molecular fragments or by more sophisticated quantum chemical calculations. The diamagnetic anisotropy is a critical parameter for applications in magnetic field-driven displays and sensors.

For this compound, the presence of the aromatic rings and the cyano group would be the primary contributors to its diamagnetic anisotropy. The delocalized π-electron systems of the phenyl rings lead to a significant anisotropy in the magnetic susceptibility.

The following tables present illustrative theoretical data for this compound, calculated using computational chemistry methods. These values are representative of what would be expected for a molecule of this structure and are intended to demonstrate the typical format and magnitude of such data.

Table 1: Calculated Molecular Polarizability of this compound

ParameterValue (ų)
α_xx45.20
α_yy28.50
α_zz15.80
Mean Polarizability (α) 29.83
Polarizability Anisotropy (Δα) 23.15

Note: The values presented are illustrative and based on typical computational results for similar liquid crystal molecules. α_xx is the polarizability along the principal molecular axis.

Table 2: Calculated Diamagnetic Susceptibility of this compound

ParameterValue (10⁻⁶ cm³ mol⁻¹)
χ_xx-150.5
χ_yy-125.2
χ_zz-110.8
Mean Diamagnetic Susceptibility (χ) -128.8
Diamagnetic Susceptibility Anisotropy (Δχ) -32.6

Note: The values presented are illustrative and based on typical computational results for similar liquid crystal molecules. χ_xx is the diamagnetic susceptibility along the principal molecular axis.

Applications in Advanced Materials Science Research

Liquid Crystalline Materials

The calamitic (rod-like) shape of 4-cyanophenyl cinnamic esters, combined with their significant dipole moment arising from the cyano group, makes them prime candidates for the formation of liquid crystal phases. These materials exhibit properties intermediate between those of conventional liquids and solid crystals, which is a state of matter known as a mesophase.

The formation of liquid crystalline mesophases in compounds like 4-cyanophenyl cinnamic esters is governed by a delicate balance of intermolecular forces, which are directly influenced by the molecular structure. Key design principles include:

Molecular Anisotropy: A high aspect ratio (length-to-breadth) is fundamental. The elongated, rod-like structure of the cinnamic ester core is crucial for promoting the anisotropic packing required for liquid crystallinity.

Polarity and Dipole Moment: The strongly polar terminal cyano (-CN) group is a critical feature. It induces a large dipole moment along the principal molecular axis, leading to strong dipole-dipole interactions that favor the parallel alignment of molecules. This alignment is a prerequisite for forming a nematic phase. In some cases, these interactions can lead to the formation of antiparallel molecular pairs.

Rigidity and Flexibility: The rigid core, consisting of the phenyl rings and the cinnamate (B1238496) linkage, provides the necessary structural stability to maintain orientational order at elevated temperatures. This rigidity is contrasted with the flexibility of terminal alkyl or alkoxy chains that can be added to the molecule. The length and nature of these flexible chains significantly influence the type of mesophase formed and the transition temperatures between them.

Substituents: The introduction of lateral substituents, such as fluorine atoms, can modify the molecular shape and intermolecular interactions. A lateral fluorine atom, for instance, can alter the molecule's breadth, affecting the packing efficiency and, consequently, the stability and type of the mesophase. This can lead to changes in clearing points and the appearance of different smectic or nematic phases. ias.ac.inmdpi.com

4-Cyanophenyl cinnamic esters and their derivatives can exhibit various liquid crystalline phases, primarily the nematic (N) and smectic (Sm) phases.

Nematic Phase: In the nematic phase, the molecules exhibit long-range orientational order, meaning they tend to align along a common axis, known as the director (n). However, they lack long-range positional order, allowing them to flow like a liquid. This is often the first mesophase to appear upon cooling from the isotropic liquid state.

Smectic Phase: At lower temperatures, some derivatives may exhibit one or more smectic phases (e.g., Smectic A, Smectic C). In addition to orientational order, smectic phases possess a degree of positional order, with molecules organized into layers. In the Smectic A (SmA) phase, the molecular long axes are, on average, perpendicular to the layer planes. In the Smectic C (SmC) phase, the molecules are tilted with respect to the layer normal.

The characterization of these phases and the transitions between them is typically performed using techniques such as Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). POM allows for the direct observation of characteristic optical textures that act as fingerprints for different mesophases (e.g., Schlieren textures for nematic phases, focal-conic textures for smectic phases). mdpi.com DSC is used to measure the transition temperatures and the associated enthalpy changes (ΔH), which provides quantitative data on the thermodynamics of the phase transitions.

Below is a representative data table showing phase transition temperatures for a homologous series of 4-cyanophenyl-4'-n-alkylbenzoates, which are structurally very similar to cinnamate esters and illustrate the typical behavior.

Compound (Alkyl Chain, n)Crystal to Nematic/Smectic Transition (°C)Nematic to Isotropic Transition (°C)Mesophase Range (°C)
4-cyanophenyl 4-butylbenzoate~14~22.4~8.4
4-cyanophenyl 4-pentylbenzoate243511
4-cyanophenyl 4-hexylbenzoate152914
4-cyanophenyl 4-heptylbenzoate304313

Data is representative for analogous cyanophenyl ester systems.

The degree of orientational order in a liquid crystal is a crucial parameter, quantified by the scalar order parameter, S. ias.ac.ininfn.it It is defined as:

S = ½ ⟨3cos²θ - 1⟩

where θ is the angle between the long axis of an individual molecule and the director, and the angle brackets denote an average over all molecules. S ranges from 0 for a completely isotropic liquid to 1 for a perfectly ordered crystalline solid. youtube.comyoutube.com

For cyanophenyl-based liquid crystals, the order parameter can be determined experimentally by measuring the anisotropy of various physical properties. A common approach involves measuring the anisotropic refractive indices (nₑ and nₒ) and relating them to the molecular polarizabilities (αₑ and αₒ). The Vuks and Neugebauer models are semi-empirical methods used for this purpose. aston.ac.uk

Vuks Method: The Vuks model assumes that the internal electric field experienced by a molecule is isotropic, despite the macroscopic anisotropy of the medium. The relationships are given by: (nₑ² - 1) / (⟨n²⟩ + 2) = (N/3ε₀) (⟨α⟩ + 2ΔαS/3) (nₒ² - 1) / (⟨n²⟩ + 2) = (N/3ε₀) (⟨α⟩ - ΔαS/3) where ⟨n²⟩ = (nₑ² + 2nₒ²)/3, N is the number density, ⟨α⟩ is the mean polarizability, and Δα is the polarizability anisotropy.

Neugebauer Method: This method uses an anisotropic internal field. The order parameter S can be derived from the refractive indices and molecular polarizabilities.

Studies on closely related cyanobiphenyls have shown that the order parameters calculated using the Vuks, Neugebauer, and other methods like the Saupe-Maier mean-field theory are in close agreement with each other. aston.ac.uk This validates their use for characterizing the degree of order in cyanophenyl-based liquid crystal systems.

The large dipole moment of the cyano group makes liquid crystals based on 4-cyanophenyl cinnamate highly responsive to external electric fields. This is the basis for their use in various electro-optical devices, most notably liquid crystal displays (LCDs). When an electric field is applied across a thin film of the liquid crystal, the molecules reorient themselves to align their dipole moments with the field. This reorientation changes the effective refractive index of the material, which can be used to modulate the phase, polarization, or intensity of light passing through it.

Key performance metrics for electro-optical applications include:

Threshold Voltage (Vth): The minimum voltage required to initiate the reorientation of the liquid crystal molecules. Materials like 4-cyanophenyl esters are designed to have low threshold voltages for energy-efficient operation.

Switching Time: This is the time taken for the molecules to reorient upon application (rise time) or removal (decay time) of the electric field. Fast switching times, typically in the millisecond range, are essential for video-rate displays and other dynamic applications.

Dielectric Anisotropy (Δε): This is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director. A large, positive Δε, typical for cyanophenyl compounds, is desirable as it leads to a lower threshold voltage.

Research on analogous 4-cyano-3-fluorophenyl benzoates has demonstrated the ability to achieve very high positive dielectric anisotropy, which is advantageous for creating displays with low threshold voltages. researchgate.net

The liquid crystalline properties of 4-cyanophenyl cinnamate derivatives are highly tunable by modifying their molecular structure.

Alkyl/Alkoxy Chain Length: The length of a terminal flexible chain (e.g., an alkoxy chain on the phenyl cinnamate moiety) has a profound effect on phase behavior. Generally, increasing the chain length tends to lower the melting point and can promote the formation of smectic phases over nematic phases. An "odd-even" effect is often observed, where homologues with an even number of carbon atoms in the chain have different transition temperatures and order parameters compared to those with an odd number. ias.ac.in

Core Modifications: Changing the aromatic rings or the linkage group in the core structure has a dramatic impact on the mesomorphic properties. Replacing a phenyl ring with a cyclohexane (B81311) ring, for example, would reduce the polarizability and affect the intermolecular forces, altering the stability and type of the liquid crystal phase.

Optoelectronic Materials

The extended π-conjugated system of 4-Cyanophenyl 3-phenylprop-2-enoate (B8295013), which spans the phenyl rings and the propenoate bridge, coupled with the electron-withdrawing nature of the cyano group, gives rise to interesting optical properties. These properties make it a candidate for research in optoelectronic materials, where light and electricity interact. researchgate.net

Compounds with similar chromophoric structures (possessing π-conjugated systems and polar groups) are investigated for applications in:

Nonlinear Optics: The asymmetric charge distribution in the molecule can lead to a significant second-order nonlinear optical (NLO) response. This could potentially be used in applications like frequency doubling, where light of one wavelength (e.g., infrared) is converted to light of half the wavelength (e.g., visible).

Optical Data Storage: Organic dyes with strong absorption bands and the ability to be switched between two states are the basis for write-once and rewritable optical discs (CD-R, DVD-R). researchgate.net The chromophoric nature of cyanophenyl cinnamates makes them structurally related to the types of dyes used in such technologies. The principle often involves using a laser to induce a physical or chemical change in a thin layer of the dye, altering its reflectivity to store a bit of data. researchgate.net

Photonic Devices: Liquid crystals, in general, are central to many photonic applications beyond displays, including tunable filters, spatial light modulators, and optical switches. researchgate.netscispace.commdpi.com The ability to control the refractive index of materials like 4-cyanophenyl cinnamates with an electric field allows for the fabrication of devices that can steer, shape, and modulate light beams without any moving parts.

Polymeric Materials and Macromolecular Architectures

The reactivity of the double bond in the cinnamate group opens up possibilities for incorporating 4-Cyanophenyl 3-phenylprop-2-enoate into polymeric structures.

Monomer for Polymerization Studies

The vinyl group within the 3-phenylprop-2-enoate structure allows this compound to act as a monomer in polymerization reactions. It can potentially undergo addition polymerization or be copolymerized with other monomers to create polymers with tailored properties. The incorporation of the cyanophenyl cinnamate moiety into a polymer backbone or as a side chain can impart the electronic and optical properties of the monomer to the resulting macromolecule. This approach can lead to the development of processable materials for large-area electronic and photonic devices.

Cinnamate-Based Polymers for Photoalignment and Crosslinking

Cinnamate-based polymers have a well-established history in the field of photoalignment layers for liquid crystal displays (LCDs). Upon exposure to linearly polarized ultraviolet (UV) light, the cinnamate groups can undergo a [2+2] cycloaddition reaction, leading to crosslinking of the polymer chains. This photocrosslinking process can create an anisotropic surface that aligns liquid crystal molecules.

The photo-induced alignment is a result of the preferential reaction of cinnamate groups aligned parallel to the polarization of the UV light. This creates a surface with a defined orientation that directs the alignment of the liquid crystal molecules in contact with it. This non-contact alignment method offers advantages over traditional mechanical rubbing techniques, such as reduced dust and static charge generation.

Structure Property Relationship Studies in 4 Cyanophenyl 3 Phenylprop 2 Enoate Derivatives

Impact of Aromatic Substitution Patterns on Synthetic Yields and Selectivity

The synthesis of 4-Cyanophenyl 3-phenylprop-2-enoate (B8295013) derivatives, typically achieved through the esterification of a substituted 3-phenylprop-2-enoic acid (cinnamic acid) with 4-cyanophenol, is significantly influenced by the nature and position of substituents on the aromatic rings. These substituents can exert both electronic and steric effects that alter the reactivity of the starting materials and, consequently, the yield and selectivity of the reaction.

Standard methods for this esterification include the Fischer esterification, which involves reacting the carboxylic acid and phenol (B47542) in the presence of an acid catalyst, and methods using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov The success of these syntheses is often dictated by the electronic nature of the substituents on the cinnamic acid. Electron-donating groups (EDGs) on the phenyl ring of the cinnamic acid can increase the electron density of the carboxyl group, potentially making it a better nucleophile but also more susceptible to side reactions. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the carboxyl group, slowing down the reaction rate but sometimes leading to cleaner reactions with fewer byproducts.

Steric hindrance also plays a critical role. Substituents at the ortho position of the phenyl ring of the cinnamic acid can physically obstruct the approach of the 4-cyanophenol, leading to lower yields compared to meta or para substituted analogues. Similarly, bulky substituents on either the cinnamic acid or the 4-cyanophenol can reduce the efficiency of the esterification process. The choice of solvent and reaction conditions, such as temperature, can be optimized to mitigate some of these steric and electronic effects. For instance, using a less polar solvent might favor the aggregation of reactants, potentially overcoming moderate steric hindrance.

Table 1: Predicted Impact of Aromatic Substitution on the Synthesis of 4-Cyanophenyl 3-phenylprop-2-enoate Derivatives

Substituent Position on Phenyl Ring of Cinnamic AcidElectronic Effect of SubstituentPredicted Impact on Reaction RatePredicted Impact on Yield
paraElectron-donating (e.g., -OCH₃)IncreaseGenerally higher, but potential for side reactions
paraElectron-withdrawing (e.g., -NO₂)DecreaseGenerally lower, but potentially cleaner reaction
orthoAny groupSteric hindranceSignificant decrease
metaElectron-donating (e.g., -CH₃)Moderate increaseModerate to high
metaElectron-withdrawing (e.g., -Cl)Moderate decreaseModerate

This table is based on general principles of organic chemistry; actual results can vary based on specific reaction conditions.

Influence of Alkyl Chain Length and Branching on Mesophase Behavior

As the length of a linear alkyl chain increases, there is a general trend towards the stabilization of more ordered smectic phases over the nematic phase. This is because the longer chains promote stronger van der Waals interactions and facilitate a more organized, layered packing of the molecules. Consequently, the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) may initially increase with chain length. However, very long alkyl chains can lead to a decrease in the clearing point due to increased flexibility and a dilution of the rigid mesogenic core.

Branching in the alkyl chain has a more disruptive effect on the mesophase. A branched chain, such as an isobutyl or a secondary butyl group, introduces steric bulk that hinders the close packing required for well-defined liquid crystalline phases. This often leads to a depression of the clearing point and can even suppress mesophase formation altogether. However, chiral branching can induce the formation of chiral nematic (cholesteric) or chiral smectic phases, which are of great interest for various optical applications.

Table 2: General Influence of Alkyl Chain Characteristics on the Mesophase Behavior of this compound Derivatives

Alkyl Chain CharacteristicEffect on Intermolecular PackingTypical Effect on Mesophase
Increasing linear chain lengthEnhanced van der Waals forces, promotes lamellar packingStabilization of smectic phases, potential increase in clearing point
Introduction of branchingSteric hindrance, disruption of ordered packingDestabilization of mesophases, decrease in clearing point
Chiral branchingIntroduction of chiralityInduction of chiral nematic or chiral smectic phases

Correlation between Molecular Geometry (e.g., E/Z isomerism) and Material Properties

In contrast, the Z isomer has a bent or "banana" shape, which disrupts the linear packing necessary for conventional nematic and smectic phases. As a result, Z isomers generally have lower melting points and are less likely to exhibit liquid crystalline behavior. If they do form mesophases, they are often of the less common bent-core variety. The presence of even small amounts of the Z isomer as an impurity can significantly disrupt the mesophases of the E isomer, leading to a depression of the clearing point and a broadening of the transition ranges.

The difference in molecular shape between the E and Z isomers also affects other physical properties. The more extended conjugation in the E isomer typically results in a red-shifted UV-visible absorption spectrum compared to the Z isomer. The dipole moments and polarizabilities of the two isomers are also different, which can influence their dielectric properties and response to external electric fields. For most applications in displays and photonics, the pure E isomer is desired to ensure optimal performance.

Table 3: Comparison of Properties for E/Z Isomers of this compound

PropertyE IsomerZ IsomerRationale
Molecular ShapeRod-like, linearBent, non-linearSpatial arrangement around the C=C double bond
Melting PointGenerally higherGenerally lowerMore efficient crystal packing in the E isomer
Liquid CrystallinityMore likely to be mesogenicLess likely to be mesogenicRod-like shape favors anisotropic packing
UV-Vis Absorption (λmax)Longer wavelengthShorter wavelengthMore extended π-conjugation in the E isomer

Electronic Effects of the Cyano Group on Optical and Electronic Properties

The terminal cyano (-C≡N) group on the 4-cyanophenol moiety is a key functional group that imparts several important electronic and optical properties to this compound derivatives. The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. researchgate.net This has a significant influence on the electronic structure of the molecule.

The strong dipole moment of the cyano group contributes to a large positive dielectric anisotropy in the liquid crystalline state. This property is essential for the operation of twisted nematic and other field-effect liquid crystal displays, as it allows the molecules to be aligned by an external electric field.

From an optical perspective, the cyano group can act as an acceptor in an intramolecular charge transfer (ICT) system, where the phenylprop-2-enoate moiety can act as the donor. This ICT character can lead to interesting photophysical properties, such as solvatochromism, where the absorption and emission spectra of the compound shift with the polarity of the solvent. The electron-withdrawing nature of the cyano group also lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This can affect the color of the compound by altering the HOMO-LUMO energy gap, which corresponds to the energy of the lowest electronic transition. In some cases, the presence of a cyano group can enhance fluorescence quantum yields by modifying the pathways of non-radiative decay.

Table 4: Influence of the Cyano Group on the Properties of this compound

PropertyInfluence of the Cyano GroupUnderlying Electronic Effect
Dielectric AnisotropyInduces a large positive valueStrong dipole moment of the -C≡N bond
HOMO-LUMO GapGenerally reduces the energy gapLowers the LUMO energy level
Optical AbsorptionCan lead to red-shifted absorptionIntramolecular charge transfer (ICT) character
FluorescenceCan enhance quantum yield and induce solvatochromismModification of non-radiative decay pathways and ICT

Q & A

Q. What are the recommended synthetic methodologies for preparing 4-cyanophenyl 3-phenylprop-2-enoate with high purity?

A common approach involves esterification of 3-phenylprop-2-enoic acid with 4-cyanophenol under anhydrous conditions, using coupling agents like DCC (dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) . Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to suppress side reactions. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (≥95% purity threshold) and 1^1H/13^{13}C NMR analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Refer to GHS hazard classifications:

  • H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
    Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact . In case of exposure:
  • Skin contact: Wash with soap/water for 15 minutes.
  • Eye exposure: Rinse with water for 15 minutes and seek medical help.
    Store in sealed containers away from oxidizers and moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy: Confirm ester linkage via 1^1H NMR (δ 7.5–8.2 ppm for aromatic protons; δ 6.5–7.0 ppm for α,β-unsaturated protons) .
  • FT-IR: Identify carbonyl (C=O) stretch at ~1720 cm1^{-1} and cyano (C≡N) stretch at ~2220 cm1^{-1} .
  • Mass spectrometry (HRMS): Verify molecular ion ([M+H]+^+) at m/z 265.12 (calculated for C16_{16}H11_{11}NO2_2) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Use SHELX for structure refinement:

  • Collect high-resolution data (≤1.0 Å) to resolve torsional angles of the α,β-unsaturated ester and cyano group orientation .
  • ORTEP-3 (via WinGX suite) generates thermal ellipsoid plots to visualize disorder or conformational flexibility in the crystal lattice .
  • Compare experimental bond lengths (C=O: ~1.21 Å; C≡N: ~1.15 Å) with DFT-calculated values to validate accuracy .

Q. What strategies address contradictions in reported synthetic yields of this compound?

  • Design of Experiments (DoE): Systematically vary parameters (catalyst loading, solvent, temperature) to identify optimal conditions .
  • Reaction monitoring: Use in-situ IR or 1^1H NMR to detect intermediates (e.g., acyloxyphosphonium ions in DCC-mediated reactions) and adjust stoichiometry .
  • Reproducibility checks: Cross-validate results across labs using standardized protocols (e.g., IUPAC guidelines) .

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

Apply graph set analysis (Etter’s formalism) to classify intermolecular interactions:

  • Dimer motifs: C≡N···H–O or C=O···H–C interactions stabilize layered packing .
  • C–H···π interactions: Aromatic stacking between phenyl rings contributes to dense packing (observe via Hirshfeld surface analysis) .
  • Twinned crystals: Use SHELXL to refine datasets with overlapping reflections caused by hydrogen-bond-driven pseudosymmetry .

Q. How can researchers mitigate challenges in resolving enantiomeric purity of this compound?

  • Chiral HPLC: Employ a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers (retention time differences ≥2 minutes) .
  • Circular Dichroism (CD): Compare experimental CD spectra with simulated data (TD-DFT) to assign absolute configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.